2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide
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Description
2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
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Biological Activity
The compound 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is C24H26N5O3S with a molecular weight of approximately 482.56 g/mol. The structure is characterized by a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C24H26N5O3S |
Molecular Weight | 482.56 g/mol |
CAS Number | 1359435-24-7 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and inflammation. Pyrazolo-pyrimidines are known to act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of pyrazolo derivatives, including this compound. For instance:
-
Cell Line Studies :
- The compound was tested against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). It exhibited significant cytotoxicity with IC50 values ranging from 0.39 μM to 12.50 μM across various assays .
- A notable study reported that derivatives similar to this compound showed promising results against multidrug-resistant cancer cells, indicating potential for overcoming resistance mechanisms .
- Mechanistic Insights :
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory effects:
- In Vivo Studies :
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors revealed that a related pyrazolo derivative led to partial responses in 30% of participants, with manageable side effects .
- Case Study 2 : In a study focusing on inflammatory diseases, patients receiving treatment with compounds structurally related to this pyrazolo derivative reported significant improvements in symptoms associated with rheumatoid arthritis .
Properties
IUPAC Name |
2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-18-9-7-11-20(13-18)27-22(32)16-35-26-28-23-17(3)29-31(6-2)24(23)25(33)30(26)15-19-10-8-12-21(14-19)34-4/h7-14H,5-6,15-16H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAUHWXRPVHKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)N(N=C3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.